1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea
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Overview
Description
1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea is a synthetic organic compound with a complex structure It features a benzyl group, a methyl group, and a piperidinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea typically involves multiple steps. One common method starts with the preparation of the piperidinyl intermediate, which is then reacted with benzyl and methyl groups under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar piperidine structure but differs in the functional groups attached.
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound has a similar piperidine structure but includes an indole moiety.
Uniqueness
1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-21(15-16-5-3-2-4-6-16)19(23)20-17-7-11-22(12-8-17)18-9-13-24-14-10-18/h2-6,17-18H,7-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVWBNJFTZBHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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